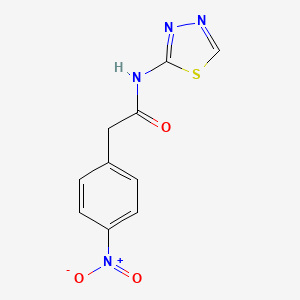
(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-THIENYL)-1-ETHENYL CYANIDE is an organic compound that features a thiazole ring, a thiophene ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-THIENYL)-1-ETHENYL CYANIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling of the Rings: The thiazole and thiophene rings can be coupled through a cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Products may include primary amines, secondary amines, and other reduced derivatives.
Substitution: Products may include halogenated derivatives, alkylated derivatives, and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: The compound may serve as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: The compound may have potential as a pharmaceutical agent due to its unique structure and functional groups.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects.
Industry
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-THIENYL)-1-ETHENYL CYANIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, it may participate in electronic or photophysical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-FURYL)-1-ETHENYL CYANIDE: Similar structure but with a furan ring instead of a thiophene ring.
(Z)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(2-PYRIDYL)-1-ETHENYL CYANIDE: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Electronic Properties: The presence of the thiophene ring may impart unique electronic properties compared to similar compounds with different heterocycles.
Reactivity: The specific arrangement of functional groups may result in unique reactivity patterns.
Eigenschaften
Molekularformel |
C11H8N2S2 |
|---|---|
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
(Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C11H8N2S2/c1-8-7-15-11(13-8)9(6-12)5-10-3-2-4-14-10/h2-5,7H,1H3/b9-5- |
InChI-Schlüssel |
GSUZSPOXUGSNFV-UITAMQMPSA-N |
Isomerische SMILES |
CC1=CSC(=N1)/C(=C\C2=CC=CS2)/C#N |
Kanonische SMILES |
CC1=CSC(=N1)C(=CC2=CC=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933865.png)
![6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10933873.png)
![3-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10933880.png)
![N-{[4-(furan-2-yl)pyrimidin-2-yl]carbamothioyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10933881.png)

![5-phenyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933892.png)
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10933905.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933910.png)
![N-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10933918.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10933921.png)

![N-cyclopropyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933941.png)
![1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol](/img/structure/B10933942.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933944.png)
